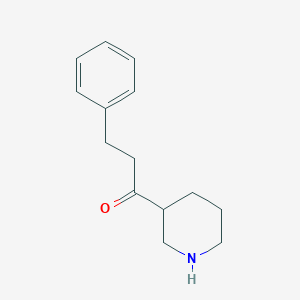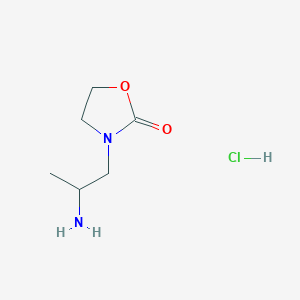
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride
Descripción general
Descripción
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride (3-APO) is an organic compound that is used in a variety of scientific and medical applications. It is a member of the oxazolidinone family, which is a type of heterocyclic compound that has a five-membered ring. 3-APO is a white crystalline solid with a molecular weight of 190.6 g/mol and a melting point of 132-133°C. It is soluble in water and other polar solvents, and is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride, as a derivative of the oxazolidin-2-one nucleus, is recognized for its versatility in synthetic organic chemistry and medicinal chemistry. The oxazolidin-2-one ring serves as a cyclic carbamate skeleton, rare in natural products but widely utilized in synthetic organic chemistry for its enantioselectivity capabilities in asymmetric synthesis. This compound is instrumental in the construction of chiral molecules and serves as protective groups for 1,2-aminoalcohols. Its significance is underscored by the development of Linezolid, an antibacterial drug, highlighting its pharmaceutical applications (Zappia et al., 2007).
Innovations in Antibacterial Agents Further research has identified 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride as a precursor in the synthesis of novel antibacterial agents. These agents, derived from the oxazolidinone class, have shown potent activity against multidrug-resistant gram-positive bacterial infections, offering a new avenue for addressing bacterial resistance. The development of such compounds underscores the critical role of oxazolidin-2-one derivatives in the creation of new antibacterial therapies (Brickner et al., 1996).
Advancements in Catalytic Systems The compound's utility extends into catalysis, with research demonstrating its role in environmentally friendly catalytic systems for the synthesis of oxazolidinones and α-hydroxyl ketones from propargyl alcohols, 2-aminoethanols, and CO2. Such advancements not only broaden the applications of this compound in synthetic chemistry but also contribute to the development of greener chemical processes (Du et al., 2021).
Enzymatic Synthesis Innovations The versatility of 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride is further illustrated by its use in enzymatic synthesis processes. Innovations in biocatalysis have leveraged this compound for the synthesis of oxazolidin-2-one derivatives, demonstrating its importance in the development of sustainable and efficient chemical syntheses (Yadav & Pawar, 2014).
Propiedades
IUPAC Name |
3-(2-aminopropyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-5(7)4-8-2-3-10-6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNFDDUWPZUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





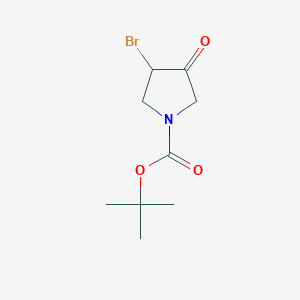


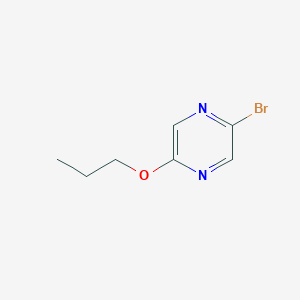



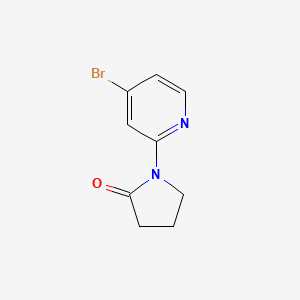


![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)
